Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate
Description
Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate is a fluorinated azepane derivative characterized by a seven-membered azepane ring substituted with two fluorine atoms at the 3,3-positions, a ketone group at the 6-position, and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances stability during synthetic processes, while the difluoro and oxo substituents influence electronic and steric properties, affecting reactivity and binding interactions .
Properties
Molecular Formula |
C11H17F2NO3 |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-6-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-8(15)4-5-11(12,13)7-14/h4-7H2,1-3H3 |
InChI Key |
HWYXFUPUFSOPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC(C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate typically involves multiple steps, starting with the formation of the azepane ring. One common approach is the cyclization of a suitable precursor, such as a difluoro-aminocarbonyl compound, under acidic or basic conditions. The tert-butyl group is usually introduced through a tert-butylation reaction, often using tert-butyl chloride or tert-butanol in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its difluoro moiety can enhance binding affinity and selectivity towards biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate
This compound shares the azepane core and Boc protection with the target molecule but differs in the 6-position substituent (hydroxy vs. oxo). However, the absence of a ketone reduces electrophilicity at this position, limiting its utility in reactions requiring carbonyl reactivity (e.g., nucleophilic additions). The stereochemistry at the 6-position (R-configuration) may also influence chiral recognition in drug-receptor interactions .
Tert-butyl 3-oxo-azepane-1-carboxylate
Lacking fluorine substituents, this compound exhibits reduced electron-withdrawing effects and lipophilicity compared to the difluoro analog. The 3-oxo group increases ring strain and reactivity, making it more prone to nucleophilic attack. Such differences highlight the role of fluorine in tuning metabolic stability and membrane permeability in drug design.
Tert-butyl 3,3-difluoroazepane-1-carboxylate
This analog lacks the 6-oxo group, resulting in a fully saturated azepane ring. The difluoro substitution maintains lipophilicity and conformational rigidity, similar to the target compound.
Data Table: Key Properties and Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|
| Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate | C₁₁H₁₇F₂NO₃ | 249.26 | Boc, 3,3-difluoro, 6-oxo | Drug intermediates, protease inhibitors |
| Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate | C₁₁H₁₉F₂NO₃ | 251.27 | Boc, 3,3-difluoro, 6-hydroxy | Chiral synthons, enzyme substrates |
| Tert-butyl 3-oxo-azepane-1-carboxylate | C₁₁H₁₉NO₃ | 213.28 | Boc, 3-oxo | Ring-opening reactions |
| Tert-butyl 3,3-difluoroazepane-1-carboxylate | C₁₁H₁₉F₂NO₂ | 235.27 | Boc, 3,3-difluoro | Conformational studies |
Research Findings and Methodological Insights
- Structural Analysis : The SHELX software suite (e.g., SHELXL, SHELXS) has been instrumental in crystallographic studies of azepane derivatives, enabling precise determination of fluorine and ketone substituent positions .
- Synthetic Challenges : Fluorination at the 3,3-positions introduces steric hindrance, complicating subsequent functionalization steps. Boc deprotection under acidic conditions (e.g., TFA) is a common step for further modifications .
- Biological Relevance : The 6-oxo group in this compound mimics transition states in protease-mediated reactions, making it a candidate for inhibitor design.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate?
- Methodological Answer : Synthesis optimization requires attention to stereochemical control, solvent selection, and protecting group strategies. For example:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the tert-butyl carboxylate group .
- Catalysts : Employ Lewis acids (e.g., BF₃·OEt₂) to enhance fluorination efficiency at the 3,3-positions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures separation of diastereomers, while recrystallization improves purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves azepane ring conformation and substituent effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and hydrogen-bonding networks .
Q. How should researchers handle storage and stability concerns for this compound?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl group .
- Stability Tests : Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% humidity) .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model fluorination kinetics and transition states .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .
- Software Tools : Gaussian or ORCA for energy profiling; VMD for visualizing molecular interactions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Cross-Validation : Compare hydrogen-bonding patterns from X-ray data (via SHELXL ) with IR spectroscopy (e.g., carbonyl stretching frequencies) .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs and reconcile discrepancies in molecular packing .
Q. How can researchers design experiments to probe the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., proteases) using fluorescence-based assays; correlate activity with azepane ring flexibility .
- Structure-Activity Relationships (SAR) : Synthesize analogs with varied substituents (e.g., replacing fluorine with chlorine) and compare IC₅₀ values .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : Low melting points and hygroscopicity complicate crystal growth.
- Solutions : Use slow evaporation in non-polar solvents (e.g., hexane/ether mixtures) and employ anti-solvent diffusion techniques .
- Software : SHELXD for phase problem resolution; ORTEP-3 for visualizing thermal ellipsoids and disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
